2-Chloro-N-(1-methylindol-7-yl)acetamide
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Overview
Description
2-Chloro-N-(1-methylindol-7-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(1-methylindol-7-yl)acetamide typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(1-methylindol-7-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-ethanol derivatives.
Scientific Research Applications
2-Chloro-N-(1-methylindol-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methylindol-7-yl)acetamide involves its interaction with various molecular targets. The indole ring can interact with biological receptors, leading to modulation of cellular pathways. For example, it can inhibit enzymes or bind to DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2-Chloro-N-(2,4-dinitrophenyl)acetamide
Comparison: 2-Chloro-N-(1-methylindol-7-yl)acetamide is unique due to the presence of the indole ring, which imparts distinct biological activities compared to other chloroacetamide derivatives. The indole ring is known for its ability to interact with various biological targets, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-N-(1-methylindol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-6-5-8-3-2-4-9(11(8)14)13-10(15)7-12/h2-6H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXTLYAYZLMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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